molecular formula C12H23ClO2 B14636368 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran CAS No. 55944-71-3

2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran

Cat. No.: B14636368
CAS No.: 55944-71-3
M. Wt: 234.76 g/mol
InChI Key: CBGSMMHEWYXIKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran typically involves the reaction of 3,4-dihydro-2H-pyran with 7-chloro-1-heptanol. The reaction is carried out under acidic conditions, often using p-toluenesulfonic acid as a catalyst in dichloromethane at ambient temperature . The reaction proceeds through the formation of a tetrahydropyranyl ether intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of amines, thiols, or other substituted derivatives.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran involves its interaction with lipid membranes due to its amphiphilic nature. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-Chloroheptyl)oxy)tetrahydro-2H-pyran is unique due to its specific structure, which combines a tetrahydropyran ring with a chlorinated heptyl chain. This combination imparts unique amphiphilic properties, making it particularly useful as a surfactant and in drug delivery applications .

Properties

CAS No.

55944-71-3

Molecular Formula

C12H23ClO2

Molecular Weight

234.76 g/mol

IUPAC Name

2-(7-chloroheptoxy)oxane

InChI

InChI=1S/C12H23ClO2/c13-9-5-2-1-3-6-10-14-12-8-4-7-11-15-12/h12H,1-11H2

InChI Key

CBGSMMHEWYXIKA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCl

Origin of Product

United States

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